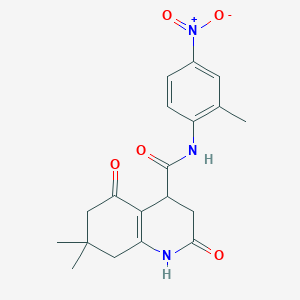
7,7-dimethyl-N-(2-methyl-4-nitrophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-dimethyl-N-(2-methyl-4-nitrophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-N-(2-methyl-4-nitrophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene. The subsequent steps include nitration, methylation, and amide formation.
Povarov Reaction: Aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the quinoline core.
Nitration: The quinoline derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Methylation: The nitrated product undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.
Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the methylated product with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.
Medicine
Potential medicinal applications include the development of new drugs. The quinoline core is a known pharmacophore in many therapeutic agents, and modifications of this compound could lead to the discovery of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and functionalizable structure.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-N-(2-methyl-4-nitrophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group could be involved in redox reactions, while the quinoline core might intercalate with DNA or inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial drugs.
Nitroaromatic Compounds: Compounds like nitrobenzene, which are used in the synthesis of aniline derivatives.
Carboxamides: Compounds such as acetanilide, which are used in the synthesis of pharmaceuticals.
Uniqueness
What sets 7,7-dimethyl-N-(2-methyl-4-nitrophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide apart is its combination of a quinoline core with a nitroaromatic group and a carboxamide functionality. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H21N3O5 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
7,7-dimethyl-N-(2-methyl-4-nitrophenyl)-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C19H21N3O5/c1-10-6-11(22(26)27)4-5-13(10)21-18(25)12-7-16(24)20-14-8-19(2,3)9-15(23)17(12)14/h4-6,12H,7-9H2,1-3H3,(H,20,24)(H,21,25) |
InChI Key |
CKWNGNMRBIWXPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11053226.png)

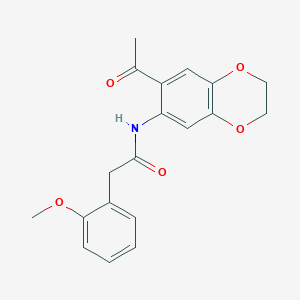
![Ethyl 2-[(6-amino-4-benzoyl-3,5-dicyano-2-pyridyl)sulfanyl]acetate](/img/structure/B11053245.png)
![2-[(4,5-dicyano-2-nitrophenyl)sulfanyl]-N-(4-methylphenyl)benzamide](/img/structure/B11053253.png)
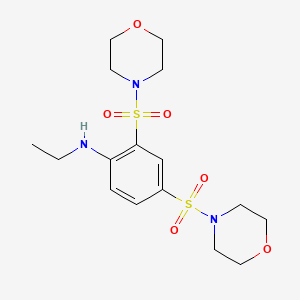
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11053265.png)
![6-amino-8-(3-iodophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11053267.png)
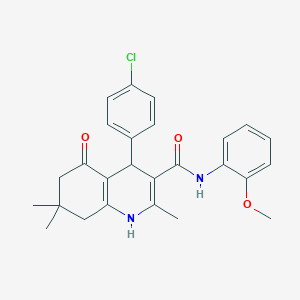
![1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11053290.png)
![1-benzyl-3,5-dimethyl-4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B11053297.png)
![4,5-dimethyl-3-(phenylsulfonyl)-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11053300.png)
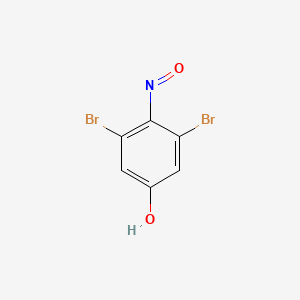
![3-[(naphthalen-2-ylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11053315.png)
